(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or alcohols.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5E)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S2/c1-3-22-20(23)19(27-21(22)26)13-16-10-11-17(18(12-16)24-4-2)25-14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGGFGPAQMKKBR-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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